molecular formula C9H7BrF2O2 B8064833 Methyl 5-bromo-2-(difluoromethyl)benzoate

Methyl 5-bromo-2-(difluoromethyl)benzoate

Cat. No.: B8064833
M. Wt: 265.05 g/mol
InChI Key: CMOCEWBUOODLCS-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(difluoromethyl)benzoate: is a chemical compound characterized by its bromine and difluoromethyl groups attached to a benzene ring, which is further esterified with methanol. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Esterification: The compound can be synthesized through the halogenation of 2-(difluoromethyl)benzoic acid followed by esterification with methanol.

  • Cross-Coupling Reactions: Techniques such as Suzuki cross-coupling reactions can be employed to introduce the bromo and difluoromethyl groups onto the benzene ring.

Industrial Production Methods:

  • Batch Processing: Large-scale production often involves batch processing where raw materials are reacted in controlled environments to ensure consistent quality.

  • Continuous Flow Chemistry: This method is gaining popularity for its efficiency and scalability, allowing for continuous production of the compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential therapeutic agents. Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of various diseases. Industry: Its unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which are still under investigation. Its mechanism of action may involve interactions with enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

  • Methyl 5-bromo-2-fluorobenzoate: Similar structure but with a single fluorine atom instead of difluoromethyl group.

  • 1-Bromo-4-(difluoromethyl)benzene: Similar difluoromethyl group but different position of bromine.

This compound's versatility and unique properties make it a valuable asset in various scientific and industrial fields. Its continued study and application promise to yield further advancements and innovations.

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Properties

IUPAC Name

methyl 5-bromo-2-(difluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-14-9(13)7-4-5(10)2-3-6(7)8(11)12/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOCEWBUOODLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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